

Quantum Chemical Calculations for 1-Octen-3-yne: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 1-Octen-3-yne

Cat. No.: B094658

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties and reactivity of **1-octen-3-yne**. This conjugated enyne is a versatile scaffold in organic synthesis, and understanding its electronic structure and potential energy surfaces through computational methods is crucial for its application in medicinal chemistry and materials science.

Introduction to 1-Octen-3-yne

1-Octen-3-yne is a molecule featuring a conjugated system of a carbon-carbon double bond and a carbon-carbon triple bond. This arrangement of π -systems endows it with unique chemical reactivity, making it a valuable building block for the synthesis of complex organic molecules. Quantum chemical calculations offer a powerful tool to investigate the electronic structure, molecular orbitals, and reaction mechanisms involving this enyne moiety at a molecular level.

Molecular and Physical Properties

A summary of the known physical and computed properties of **1-octen-3-yne** is presented below. These values serve as a baseline for computational studies.

Table 1: Physical and Computed Properties of 1-Octen-3-yne

| Property | Value | Source |
|-------------------|--------------------------------|------------|
| Molecular Formula | C ₈ H ₁₂ | PubChem[1] |
| Molecular Weight | 108.18 g/mol | PubChem[1] |
| IUPAC Name | oct-1-en-3-yne | PubChem[1] |
| CAS Number | 17679-92-4 | PubChem[1] |
| Density | 0.778 g/cm ³ | Chemsr[2] |
| Boiling Point | 138.3°C at 760 mmHg | Chemsr[2] |
| Flash Point | 24.9°C | Chemsr[2] |
| Refractive Index | 1.442 | Chemsr[2] |
| LogP | 2.366 | Chemsr[2] |

Methodologies for Quantum Chemical Calculations

The theoretical investigation of **1-octen-3-yne** and related enyne systems typically employs a range of quantum chemical methods. The choice of method depends on the desired accuracy and the specific property being investigated.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules like **1-octen-3-yne**.^[3] It offers a good balance between computational cost and accuracy.

- **Functionals:** Generalized Gradient Approximation (GGA) functionals have proven effective for studying enyne cyclizations.^{[4][5]} For higher accuracy, hybrid functionals such as B3LYP or M06-2X are often employed.
- **Basis Sets:** Pople-style basis sets (e.g., 6-31G*, 6-311+G**) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used.

Ab Initio Methods

For more accurate energy calculations, especially for reaction barriers and thermochemistry, higher-level ab initio methods are often used, typically in conjunction with geometries optimized at the DFT level.

- Coupled-Cluster (CC) Theory: Single-point energy calculations using methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) can provide benchmark-quality energies.^{[4][5]}

Experimental Protocol: A General Computational Workflow

A typical workflow for the quantum chemical investigation of **1-octen-3-yne** is outlined below. This process can be adapted for studying its various properties and reactions.

Caption: General workflow for quantum chemical calculations on **1-octen-3-yne**.

Key Computational Data and Insights

Quantum chemical calculations can provide a wealth of quantitative data regarding the structure, stability, and reactivity of **1-octen-3-yne**.

Table 2: Representative Computed Molecular Properties of 1-Octen-3-yne (Hypothetical Data)*

| Property | Method/Basis Set | Calculated Value |
|-------------------------|------------------|---|
| Total Electronic Energy | B3LYP/6-31G | Value in Hartrees |
| Dipole Moment | B3LYP/6-31G | Value in Debye |
| HOMO Energy | B3LYP/6-31G | Value in eV |
| LUMO Energy | B3LYP/6-31G | Value in eV |
| HOMO-LUMO Gap | B3LYP/6-31G | Value in eV |
| Rotational Constants | B3LYP/6-31G | Values in GHz |
| Vibrational Frequencies | B3LYP/6-31G* | List of key frequencies (e.g., C=C stretch, C≡C stretch, C-H stretches) |

*Note: These are representative data types. Actual values would be obtained from specific calculations.

Reactivity and Potential Reaction Pathways

The conjugated enyne system of **1-octen-3-yne** is susceptible to a variety of chemical transformations. Computational chemistry is instrumental in elucidating the mechanisms of these reactions by mapping their potential energy surfaces.

Addition Reactions

The double and triple bonds of **1-octen-3-yne** can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic properties of the enyne system.

Cyclization Reactions

Enynes are well-known precursors for various cyclization reactions, which are often catalyzed by transition metals.^{[4][5]} Quantum chemical studies can help in understanding the role of the catalyst and in predicting the feasibility of different cyclization pathways.

Radical Reactions

The π -system of **1-octen-3-yne** can also participate in radical reactions. Computational studies can model the intermediates and transition states involved in these complex reaction cascades.

[6][7]

Caption: Potential reaction pathways for **1-octen-3-yne**.

Conclusion

Quantum chemical calculations provide indispensable insights into the electronic structure, properties, and reactivity of **1-octen-3-yne**. By employing methods such as DFT and ab initio calculations, researchers can gain a detailed understanding of this versatile molecule, which can guide the design of new synthetic routes and the development of novel therapeutic agents and materials. The synergy between computational and experimental chemistry is key to unlocking the full potential of **1-octen-3-yne** in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Octen-3-yne | C₈H₁₂ | CID 140268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-OCTEN-3-YNE | CAS#:17679-92-4 | Chemsrce [chemsrc.com]
- 3. 1-Octen-3-yne | 17679-92-4 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational studies on the cyclizations of enediynes, enyne-allenes, and related polyunsaturated systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational Chemistry-Assisted Highly Selective Radical Cascade Cyclization of 1,6-Enynes with Thiols: Access to Sulfur-Substituted 4-Enyl-2-Pyrrolidones - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Quantum Chemical Calculations for 1-Octen-3-yne: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094658#quantum-chemical-calculations-for-1-octen-3-yne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com